molecular formula C9H15BrN2O B2943864 4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole CAS No. 1855941-01-3

4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole

Cat. No.: B2943864
CAS No.: 1855941-01-3
M. Wt: 247.136
InChI Key: AXBQJNDKWYMSCF-UHFFFAOYSA-N
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Description

4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 4, an ethoxymethyl group at position 3, and an isopropyl group at position 1. These substituents confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and N,N-dimethylformamide, and reagents such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Addition Reactions: The ethoxymethyl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium ethoxide and solvents such as ethanol are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrazoles, while oxidation and reduction reactions can modify the functional groups attached to the pyrazole ring.

Scientific Research Applications

4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine and ethoxymethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The isopropyl group may affect the compound’s solubility and membrane permeability, impacting its overall efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-(ethoxymethyl)benzoic acid: Similar in structure but with a benzoic acid core instead of a pyrazole ring.

    4-bromo-3-(ethoxymethyl)benzaldehyde: Contains an aldehyde group instead of the pyrazole ring.

    4-bromo-3-(ethoxymethyl)phenol: Features a phenol group in place of the pyrazole ring.

Uniqueness

4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole is unique due to its specific combination of substituents on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-bromo-3-(ethoxymethyl)-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O/c1-4-13-6-9-8(10)5-12(11-9)7(2)3/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBQJNDKWYMSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1Br)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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